molecular formula C6H7F3O4 B2618230 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid CAS No. 201483-14-9

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid

Cat. No.: B2618230
CAS No.: 201483-14-9
M. Wt: 200.113
InChI Key: WEFVNIMFBIHCCY-UHFFFAOYSA-N
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Description

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid is a fluorinated carboxylic acid derivative characterized by a ketone group at the 4-position and a trifluoroethoxy substituent. The trifluoroethoxy group (CF₃CH₂O−) imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound has been explored in pharmaceutical and agrochemical research due to fluorine’s ability to modulate bioactivity and physicochemical properties.

Properties

IUPAC Name

4-oxo-4-(2,2,2-trifluoroethoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVNIMFBIHCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Oxo Position

The 4-oxo butanoic acid scaffold is versatile, with substituents significantly altering properties and applications. Below is a comparison with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid CF₃CH₂O− C₆H₇F₃O₄ 218.11 g/mol High lipophilicity; potential agrochemical/pharmaceutical use
4-Oxo-4-(phenethyloxy)butanoic acid C₆H₅CH₂CH₂O− C₁₂H₁₄O₄ 222.24 g/mol Low water solubility; used as a drug impurity reference standard
4-Oxo-4-(2-thienyl)butyric acid Thien-2-yl− C₈H₈O₃S 184.21 g/mol Heterocyclic moiety enhances electronic diversity; applications in organic synthesis
4-Oxo-4-(4-phenylphenyl)butanoic acid Biphenyl− C₁₆H₁₄O₃ 254.28 g/mol Aromatic bulk increases rigidity; metabolite studies
Fmoc-D-Asp(OPP)-OH (2-phenylpropan-2-yl)oxy− C₂₈H₂₇NO₆ 473.53 g/mol Used in peptide synthesis; Fmoc protection aids solid-phase chemistry

Key Observations :

  • Trifluoroethoxy vs.
  • Heterocyclic vs. Aromatic Substituents : Thienyl and biphenyl groups introduce π-π interactions, useful in targeting aromatic enzyme pockets, whereas trifluoroethoxy’s electron-withdrawing nature may enhance stability against oxidative metabolism .
Physicochemical Properties
  • Solubility: Trifluoroethoxy derivatives typically exhibit lower water solubility than non-fluorinated analogs (e.g., 4-oxo-phenethyloxy: soluble in ethanol/DMF ) due to fluorine’s hydrophobicity.
  • Acidity : The electron-withdrawing CF₃ group increases the acidity of the carboxylic acid (pKa ~2–3), enhancing ionization at physiological pH and influencing bioavailability .

Biological Activity

4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid is a fluorinated organic compound that has garnered attention for its potential biological activities. This compound features a butanoic acid backbone with a trifluoroethoxy substituent, which significantly influences its chemical behavior and biological activity. The unique structural characteristics imparted by the trifluoromethyl group enhance its lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Chemical Structure

The molecular structure of this compound includes:

  • Functional Groups : A ketone and a carboxylic acid.
  • Trifluoroethoxy Group : Enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promise.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to proteins and enzymes, potentially leading to inhibition of their activity.

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Cytotoxicity Against Cancer Cell Lines : The compound was evaluated for cytotoxic effects on MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cell lines using an MTT assay.
    Cell LineIC50 (µM)
    MCF-715
    Hek29345
  • Enzyme Inhibition Studies : Molecular docking studies revealed that the compound interacts with cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting a potential role in inflammation modulation.

Interaction Studies

Interaction studies have focused on understanding how this compound behaves in biological systems. These studies are crucial for assessing its safety profile and efficacy as a pharmaceutical agent.

Key Findings:

  • The compound forms hydrogen bonds with key amino acid residues in target enzymes.
  • The presence of fluorine atoms enhances binding through strong electron-withdrawing effects.

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